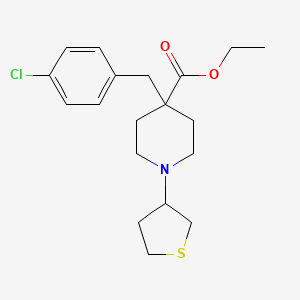![molecular formula C25H31N3O5 B3969029 [4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone;oxalic acid](/img/structure/B3969029.png)
[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone;oxalic acid
Overview
Description
[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine and piperazine moiety linked to a biphenyl ketone, combined with oxalic acid. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then coupled with a biphenyl ketone under controlled conditions. The final step involves the addition of oxalic acid to form the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The piperidine and piperazine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the piperidine or piperazine rings.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes or receptors. Its ability to modulate biological pathways makes it a candidate for drug discovery and development .
Medicine
In medicine, [4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone is investigated for its therapeutic potential. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a promising candidate for further development .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its versatility allows for the creation of materials with specific characteristics tailored to various applications .
Mechanism of Action
The mechanism of action of [4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone include other piperidine and piperazine derivatives, as well as biphenyl ketones. Examples include:
- 4-(4-Methylpiperazin-1-yl)piperidine
- 4-Phenylphenylmethanone
- Piperazine derivatives with various substituents
Uniqueness
What sets [4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone apart from similar compounds is its combination of piperidine, piperazine, and biphenyl ketone moieties. This unique structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O.C2H2O4/c1-24-15-17-25(18-16-24)22-11-13-26(14-12-22)23(27)21-9-7-20(8-10-21)19-5-3-2-4-6-19;3-1(4)2(5)6/h2-10,22H,11-18H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIUDISPQKDAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1-bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3968949.png)
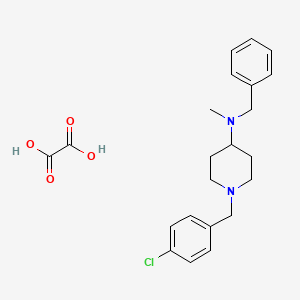
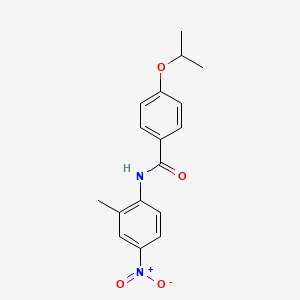
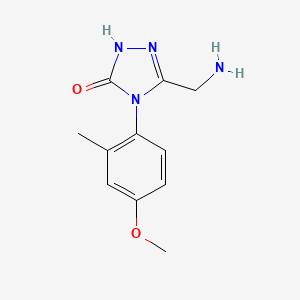
![1-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-3-phenylpropan-2-ol](/img/structure/B3968973.png)
![N-dibenzo[b,d]furan-3-yl-2-fluorobenzamide](/img/structure/B3968979.png)
![2-[1-(4-fluorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3969012.png)
![N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B3969019.png)
![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate](/img/structure/B3969021.png)
![1-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969027.png)
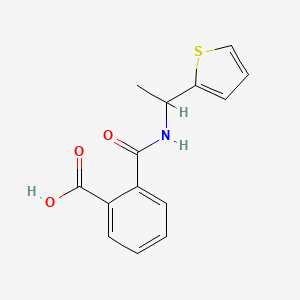
![3-[[3-(4-Ethoxyphenyl)-3-oxopropyl]amino]propanoic acid](/img/structure/B3969042.png)
![1-(2-fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969048.png)
